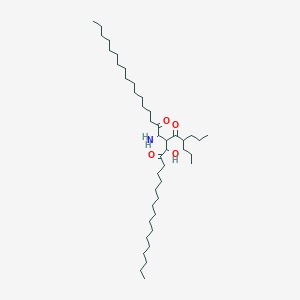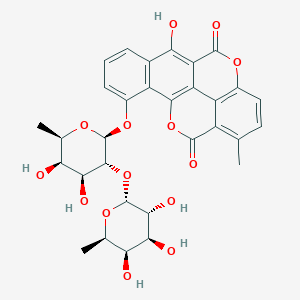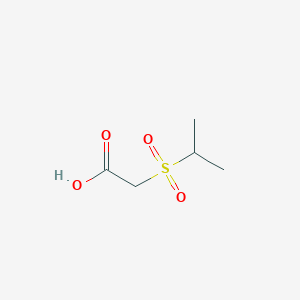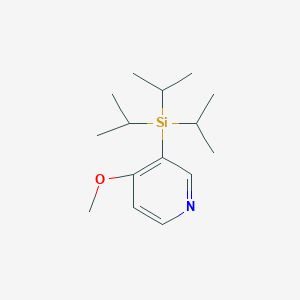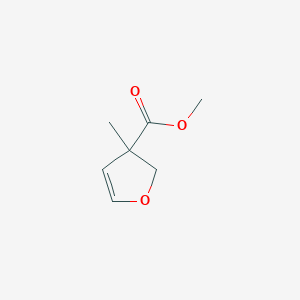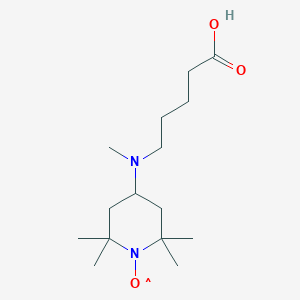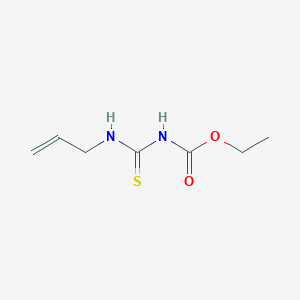
Ethyl N-(prop-2-enylcarbamothioyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-(prop-2-enylcarbamothioyl)carbamate, also known as EPTC, is a herbicide that is widely used in agriculture. It is a pre-emergent herbicide, which means that it is applied to the soil before the crop is planted to prevent the growth of weeds. EPTC is an important tool for farmers to increase crop yield and reduce weed competition.
Wirkmechanismus
Ethyl N-(prop-2-enylcarbamothioyl)carbamate inhibits the activity of an enzyme called acetolactate synthase (ALS). ALS is responsible for the biosynthesis of branched-chain amino acids, which are essential for plant growth. By inhibiting ALS, Ethyl N-(prop-2-enylcarbamothioyl)carbamate prevents the growth of weeds and allows the crop to grow without competition.
Biochemische Und Physiologische Effekte
Ethyl N-(prop-2-enylcarbamothioyl)carbamate has been shown to affect the metabolism of plants. It inhibits the biosynthesis of branched-chain amino acids, which leads to a reduction in protein synthesis. Ethyl N-(prop-2-enylcarbamothioyl)carbamate also affects the activity of other enzymes involved in plant metabolism, such as pyruvate dehydrogenase and citrate synthase.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl N-(prop-2-enylcarbamothioyl)carbamate is a useful tool for studying plant physiology and metabolism. It allows researchers to study the effects of herbicides on plant growth and development. However, Ethyl N-(prop-2-enylcarbamothioyl)carbamate has limitations in lab experiments. It is toxic to humans and animals, and must be handled with care. In addition, Ethyl N-(prop-2-enylcarbamothioyl)carbamate has a short half-life in soil, which limits its use in long-term experiments.
Zukünftige Richtungen
There are several future directions for research on Ethyl N-(prop-2-enylcarbamothioyl)carbamate. One area of interest is the development of new herbicides that target different enzymes involved in plant metabolism. Another area of research is the use of Ethyl N-(prop-2-enylcarbamothioyl)carbamate in combination with other herbicides to increase efficacy and reduce the development of herbicide-resistant weeds. Finally, there is a need for research on the environmental impact of Ethyl N-(prop-2-enylcarbamothioyl)carbamate and its potential effects on non-target organisms.
Conclusion:
Ethyl N-(prop-2-enylcarbamothioyl)carbamate is an important herbicide that is widely used in agriculture. It inhibits the activity of acetolactate synthase, which prevents the growth of weeds and allows the crop to grow without competition. Ethyl N-(prop-2-enylcarbamothioyl)carbamate has been extensively studied for its herbicidal properties and its potential use in controlling invasive plant species. In addition, Ethyl N-(prop-2-enylcarbamothioyl)carbamate is a useful tool for studying plant physiology and metabolism. However, it has limitations in lab experiments and must be handled with care. Future research on Ethyl N-(prop-2-enylcarbamothioyl)carbamate will focus on the development of new herbicides, the use of Ethyl N-(prop-2-enylcarbamothioyl)carbamate in combination with other herbicides, and the environmental impact of Ethyl N-(prop-2-enylcarbamothioyl)carbamate.
Synthesemethoden
Ethyl N-(prop-2-enylcarbamothioyl)carbamate can be synthesized through a reaction between ethyl isothiocyanate and propenylcarbamic acid. The reaction takes place in the presence of a catalyst, such as triethylamine. The resulting product is a white crystalline solid that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
Ethyl N-(prop-2-enylcarbamothioyl)carbamate has been extensively studied for its herbicidal properties. It has been used to control weeds in various crops, including corn, soybeans, and wheat. Ethyl N-(prop-2-enylcarbamothioyl)carbamate has also been studied for its potential use in controlling invasive plant species. In addition, Ethyl N-(prop-2-enylcarbamothioyl)carbamate has been used as a tool to study the physiology of plant growth and development.
Eigenschaften
CAS-Nummer |
136646-36-1 |
|---|---|
Produktname |
Ethyl N-(prop-2-enylcarbamothioyl)carbamate |
Molekularformel |
C7H12N2O2S |
Molekulargewicht |
188.25 g/mol |
IUPAC-Name |
ethyl N-(prop-2-enylcarbamothioyl)carbamate |
InChI |
InChI=1S/C7H12N2O2S/c1-3-5-8-6(12)9-7(10)11-4-2/h3H,1,4-5H2,2H3,(H2,8,9,10,12) |
InChI-Schlüssel |
MXJYTANPVIRDRS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC(=S)NCC=C |
Kanonische SMILES |
CCOC(=O)NC(=S)NCC=C |
Synonyme |
Carbamic acid, [(2-propenylamino)thioxomethyl]-, ethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B161960.png)

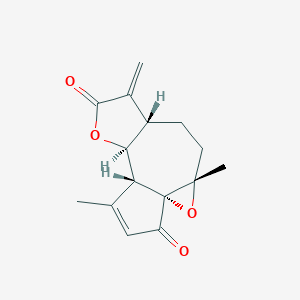
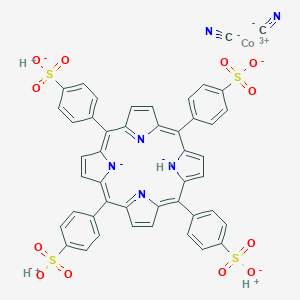
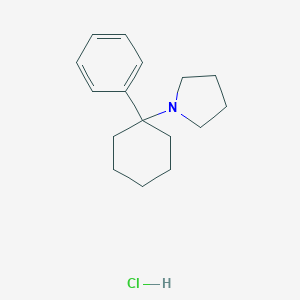
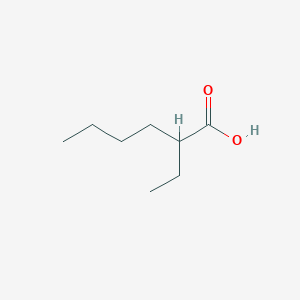
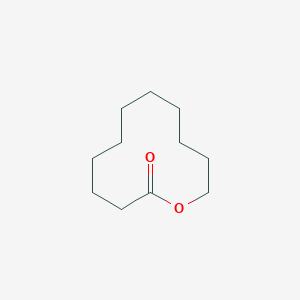
![1-[(4-Fluorophenyl)methyl]indole-3-carboxylic acid](/img/structure/B161970.png)
